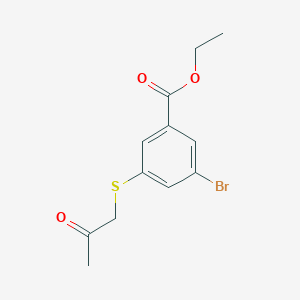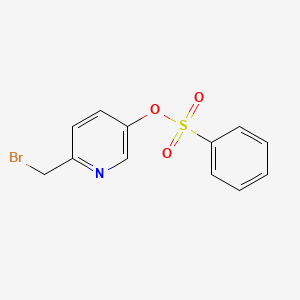![molecular formula C7H7ClN4S B8416247 3-Chloro-1-methyl-6-(methylthio)-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B8416247.png)
3-Chloro-1-methyl-6-(methylthio)-1h-pyrazolo[3,4-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-1-methyl-6-(methylthio)-1h-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that belongs to the pyrazolopyrimidine family. This compound is characterized by its unique structure, which includes a chloro group, a methyl group, and a methylthio group attached to a pyrazolo[3,4-d]pyrimidine core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-1-methyl-6-(methylthio)-1h-pyrazolo[3,4-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine derivatives with 1,3-dicarbonyl compounds under acidic or basic conditions.
Cyclization to form the pyrazolopyrimidine core: The pyrazole intermediate is then reacted with formamide or formic acid derivatives to form the pyrazolopyrimidine core.
Introduction of the chloro group: Chlorination can be performed using reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
Methylation and methylthio group introduction: Methylation can be achieved using methyl iodide (CH3I) or dimethyl sulfate ((CH3O)2SO2), while the methylthio group can be introduced using methylthiolating agents like methylthiolate salts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-1-methyl-6-(methylthio)-1h-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:
Substitution reactions: The chloro group can be substituted with nucleophiles such as amines, thiols, or alkoxides.
Oxidation and reduction: The methylthio group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Coupling reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the chloro group is replaced with aryl or vinyl groups using palladium catalysts and boronic acids.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), solvents (ethanol, dimethylformamide), and bases (sodium hydride, potassium carbonate).
Oxidation: Oxidizing agents (H2O2, m-CPBA), solvents (acetonitrile, dichloromethane).
Coupling: Palladium catalysts (Pd(PPh3)4), boronic acids, bases (potassium carbonate), solvents (toluene, ethanol).
Major Products
Substitution: Amino, thio, or alkoxy derivatives.
Oxidation: Sulfoxides, sulfones.
Coupling: Aryl or vinyl-substituted pyrazolopyrimidines.
Applications De Recherche Scientifique
3-Chloro-1-methyl-6-(methylthio)-1h-pyrazolo[3,4-d]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 3-Chloro-1-methyl-6-(methylthio)-1h-pyrazolo[3,4-d]pyrimidine depends on its specific application. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. In medicinal applications, it may interact with specific molecular targets such as kinases or receptors, modulating signaling pathways and exerting therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Chloro-1-methyl-1h-pyrazolo[3,4-d]pyrimidine: Lacks the methylthio group, which may affect its reactivity and biological activity.
1-Methyl-6-(methylthio)-1h-pyrazolo[3,4-d]pyrimidine: Lacks the chloro group, which may influence its chemical properties and applications.
3-Chloro-1-methyl-6-(methylthio)-1h-pyrazolo[4,3-d]pyrimidine: Different ring fusion pattern, which may alter its chemical behavior and biological activity.
Uniqueness
3-Chloro-1-methyl-6-(methylthio)-1h-pyrazolo[3,4-d]pyrimidine is unique due to the presence of both the chloro and methylthio groups, which confer distinct chemical reactivity and potential biological activities. Its specific substitution pattern and ring structure make it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C7H7ClN4S |
|---|---|
Poids moléculaire |
214.68 g/mol |
Nom IUPAC |
3-chloro-1-methyl-6-methylsulfanylpyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C7H7ClN4S/c1-12-6-4(5(8)11-12)3-9-7(10-6)13-2/h3H,1-2H3 |
Clé InChI |
JJTNVGBIOLCNQB-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=NC(=NC=C2C(=N1)Cl)SC |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


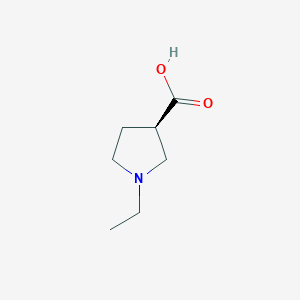
![3-Isobutyryl-2-methylpyrazolo[1,5-a]pyridine](/img/structure/B8416189.png)
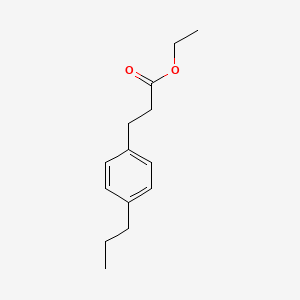
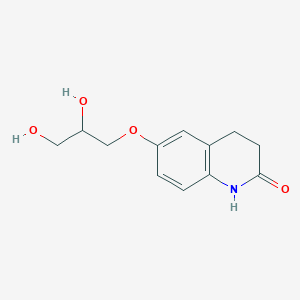
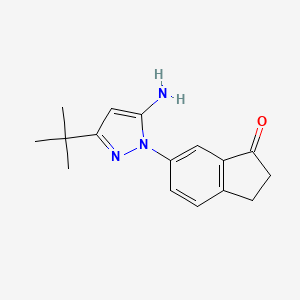
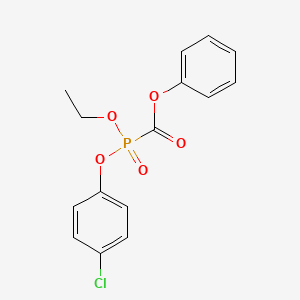

![N6-(2,4-difluorophenyl)-1H-pyrazolo[3,4-b]pyridine-3,6-diamine](/img/structure/B8416230.png)
![5-chloro-N-isopropylthiazolo[5,4-b]pyridin-2-amine](/img/structure/B8416231.png)
![1-(4-TERT-BUTYLPHENYL)-1-[(4-CHLOROPHENYL)METHYL]HYDRAZINE HYDROCHLORIDE](/img/structure/B8416232.png)
